Elovl1-IN-2 is a compound that serves as an inhibitor of the enzyme ELOVL1 (elongation of very long-chain fatty acids 1). This enzyme plays a crucial role in the elongation of fatty acids, particularly in the synthesis of very long-chain fatty acids, which are essential for various biological processes, including the formation of sphingolipids and maintaining cellular membrane integrity. ELOVL1 is primarily involved in the elongation of saturated and monounsaturated fatty acids, specifically those with chain lengths ranging from C18 to C26. The inhibition of ELOVL1 has been linked to significant physiological effects, including impacts on lipid metabolism and potential therapeutic applications in neurological disorders.
Elovl1-IN-2 was identified through research aimed at understanding the biochemical pathways involving ELOVL enzymes. Studies have demonstrated that ELOVL1 is critical for synthesizing C24 and C26 fatty acids, which are important for cellular functions and maintaining the epidermal barrier. The compound has been characterized in various experimental settings, including mouse models where its effects on fatty acid profiles were analyzed through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Elovl1-IN-2 falls under the category of small molecule inhibitors targeting specific enzymes within lipid metabolic pathways. Its classification is significant for research focused on metabolic disorders and potential drug development aimed at modulating lipid synthesis.
The synthesis of Elovl1-IN-2 involves organic chemistry techniques typically employed in drug discovery. The compound was developed through structure-activity relationship studies that identified molecular features necessary for effective inhibition of ELOVL1.
The synthesis process likely includes:
Elovl1-IN-2's molecular structure features specific functional groups that facilitate its interaction with the active site of ELOVL1. While exact structural details are not provided in the search results, compounds targeting similar enzymes often include:
The precise molecular formula and weight would typically be derived from spectroscopic analysis. For instance, if Elovl1-IN-2 were to follow patterns seen in similar compounds, it might exhibit a molecular weight conducive to effective cellular uptake.
Elovl1-IN-2 functions by binding to the active site of ELOVL1, inhibiting its enzymatic activity. This inhibition disrupts the elongation process of fatty acids, leading to altered profiles of very long-chain fatty acids in biological systems.
The mechanism by which Elovl1-IN-2 inhibits ELOVL1 can be elucidated through:
Elovl1-IN-2 inhibits ELOVL1 by occupying its active site, thereby preventing substrate access and subsequent elongation reactions. This process can lead to decreased levels of very long-chain fatty acids such as C24:0 and C26:0.
While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like Elovl1-IN-2 typically exhibit:
Chemical properties include:
Elovl1-IN-2 has potential applications in several areas:
Research continues to explore its efficacy and safety profile as a therapeutic agent targeting lipid metabolism disorders.
ELOVL1 (Elongation of Very Long-Chain Fatty Acids Protein 1) is an endoplasmic reticulum (ER)-resident transmembrane enzyme essential for the biosynthesis of saturated and monounsaturated very-long-chain fatty acids (VLCFAs). Structurally, it features seven transmembrane domains that anchor it to the ER membrane and a conserved catalytic domain containing characteristic motifs (KEDT-, His-, Tyr-, and Gln-boxes) necessary for substrate binding and enzymatic activity [1] [5]. ELOVL1 catalyzes the initial rate-limiting condensation step in the four-reaction fatty acid elongation cycle, which involves:
ELOVL1 exhibits substrate specificity for saturated fatty acids with chain lengths of C20–C26, with peak activity toward C22:0 acyl-CoA. This positions it as the primary elongase for generating C24:0 and C26:0 VLCFAs, which serve as critical precursors for sphingolipid biosynthesis [2] [5].
Table 1: Substrate Specificity of ELOVL1
Substrate | Product | Catalytic Efficiency | Biological Role |
---|---|---|---|
C22:0 acyl-CoA | C24:0 | High (Vmax = 18.7 nmol/min/mg) | Sphingomyelin synthesis |
C24:0 acyl-CoA | C26:0 | Moderate | Ceramide elongation |
C18:0 acyl-CoA | C20:0 | Low | Minor contribution |
ELOVL1 is ubiquitously expressed but shows heightened activity in metabolically active tissues:
Tissue-specific knockout studies reveal that ELOVL1 deficiency disrupts sphingolipid balance, leading to:
Table 2: Tissue Distribution of ELOVL1 and Key Functions
Tissue | Expression Level | Primary Lipid Products | Functional Impact of Knockout |
---|---|---|---|
Liver | High | C24:0 sphingomyelin | Reduced VLDL secretion, steatosis |
Skin | High | C26:0 ceramides | Barrier defects, increased transepidermal water loss |
Brain | Moderate | C24:0 galactocerebrosides | Myelin instability |
Adrenal Gland | Moderate | Cholesterol esters | Altered steroid hormone synthesis |
ELOVL1 expression and activity are modulated through transcriptional, post-translational, and metabolic pathways:
Elovl1-IN-2, a selective ELOVL1 inhibitor, targets the enzyme’s condensation activity to disrupt VLCFA biosynthesis. Its therapeutic rationale stems from:
Table 3: Disease Associations of ELOVL1 and Therapeutic Potential of Inhibition
Disease Context | ELOVL1 Dysregulation | Effect of Pharmacologic Inhibition |
---|---|---|
X-ALD | Increased C26:0 elongation due to substrate buildup | Normalizes C26:0 levels; reduces ER stress |
Pancreatic Cancer | Upregulated in CD8+ T cells | Enhances cholesterol synthesis and antitumor immunity |
Hepatic Steatosis | mTORC1-driven overexpression | Attenuates C24:0 ceramide production |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1